molecular formula C24H26O2P+ B14673119 Phosphonium, (2,2-diethoxyethenyl)triphenyl- CAS No. 47522-11-2

Phosphonium, (2,2-diethoxyethenyl)triphenyl-

Cat. No.: B14673119
CAS No.: 47522-11-2
M. Wt: 377.4 g/mol
InChI Key: PQMMIHKBEZKSQH-UHFFFAOYSA-N
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Description

Phosphonium, (2,2-diethoxyethenyl)triphenyl-, is a compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In this case, the phosphorus atom is bonded to three phenyl groups and one (2,2-diethoxyethenyl) group. Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphonium, (2,2-diethoxyethenyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2,2-diethoxyethenyl) chloride under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of phosphonium salts often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (2,2-diethoxyethenyl)triphenyl-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphonium, (2,2-diethoxyethenyl)triphenyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.

    Biology: Phosphonium salts are used as probes for studying biological membranes due to their ability to interact with lipid bilayers.

    Medicine: Some phosphonium compounds have shown potential as anticancer agents due to their ability to target mitochondria in cancer cells.

    Industry: Phosphonium salts are used as phase transfer catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonium, (2,2-diethoxyethenyl)triphenyl-, in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed that the compound interacts with mitochondrial membranes, leading to the disruption of mitochondrial function in cancer cells .

Comparison with Similar Compounds

Phosphonium, (2,2-diethoxyethenyl)triphenyl-, can be compared with other phosphonium salts such as:

The uniqueness of phosphonium, (2,2-diethoxyethenyl)triphenyl-, lies in its specific functional group, which imparts distinct reactivity and applications compared to other phosphonium salts .

Properties

CAS No.

47522-11-2

Molecular Formula

C24H26O2P+

Molecular Weight

377.4 g/mol

IUPAC Name

2,2-diethoxyethenyl(triphenyl)phosphanium

InChI

InChI=1S/C24H26O2P/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3/q+1

InChI Key

PQMMIHKBEZKSQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

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